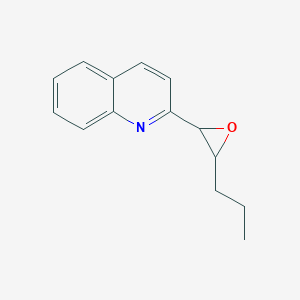
2-(3-Propyloxiran-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-1-(2-quinolyl)pentane is an organic compound with the molecular formula C14H15NO It is characterized by the presence of an epoxide group attached to a quinoline ring, making it a member of the epoxide family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halohydrins, amino alcohols, and other substituted products.
Aplicaciones Científicas De Investigación
1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxypropane: A simpler epoxide with similar reactivity but lacking the quinoline ring.
1,2-Epoxy-3-phenylpropane: Contains a phenyl group instead of a quinoline ring.
1,2-Epoxy-3-phenoxypropane: Contains a phenoxy group instead of a quinoline ring.
Uniqueness
1,2-Epoxy-1-(2-quinolyl)pentane is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
124779-43-7 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
Clave InChI |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
SMILES canónico |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Sinónimos |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















